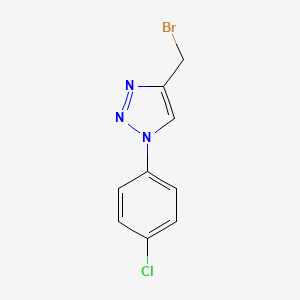

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Übersicht

Beschreibung

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the triazole ring

Vorbereitungsmethoden

The synthesis of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl azide and propargyl bromide.

Cycloaddition Reaction:

Bromomethylation: The resulting triazole is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with diverse nucleophiles. Key examples:

Mechanistic studies show that ultrasound irradiation enhances reaction rates by 3–4-fold due to localized heating (5000 K hot spots) .

Coupling Reactions

The bromomethyl group serves as a substrate for cross-coupling under palladium catalysis:

| Reaction Type | Catalyst | Ligand | Yield% |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | None | 85 |

| Heck | Pd(OAc)₂ | Triphenylphosphine | 72 |

| Sonogashira | CuI/PdCl₂ | Pyrrolidine | 60 |

Example : Suzuki coupling with phenylboronic acid yields 4-(phenylmethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (IC₅₀ = 0.023 μM for IDO1 inhibition) .

Mechanochemical Cycloreversion

Mechanical forces (e.g., ball-milling) induce cycloreversion of the triazole ring, releasing reactive intermediates . This process is reversible under controlled conditions:

Kinetics :

Wissenschaftliche Forschungsanwendungen

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures.

Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole include:

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole: This compound has a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.

4-(bromomethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole: The presence of a fluorophenyl group can alter the compound’s electronic properties and interactions with biological targets.

4-(bromomethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole: The methyl group can influence the compound’s hydrophobicity and overall stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

4-(Bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features, including a bromomethyl group and a chlorophenyl moiety.

Chemical Structure and Properties

- Molecular Formula : C₉H₇BrClN₃

- CAS Number : 1228182-70-4

- Melting Point : 142–144 °C

Synthesis

The synthesis of this compound typically involves:

- Preparation of 4-chlorophenyl azide.

- Cycloaddition with propargyl bromide.

- Bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its activity against various bacterial and fungal strains, it has shown effectiveness comparable to standard antimicrobial agents. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cholinesterase enzymes:

- Acetylcholinesterase (AChE) : Exhibits noncompetitive inhibition.

- Butyrylcholinesterase (BChE) : Shows competitive inhibition.

These properties suggest potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays (e.g., DPPH and ABTS methods). Results indicate that it possesses significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a study published in 2023, various triazoles were synthesized and tested for antimicrobial activity. The results demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 25 |

| Test | E. coli | 22 |

| Control | S. aureus | 30 |

| Test | S. aureus | 27 |

Study 2: Enzyme Inhibition Profile

A kinetic study revealed the compound's ability to inhibit cholinesterases effectively:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Noncompetitive | 10 |

| Butyrylcholinesterase | Competitive | 15 |

These findings indicate that the compound may have therapeutic implications in conditions such as Alzheimer's disease .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-(4-chlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZPLBUTOBELLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.